molecular formula C16H18O6 B1416679 1-Naphthyl alpha-D-mannopyranoside CAS No. 83833-13-0

1-Naphthyl alpha-D-mannopyranoside

Cat. No.: B1416679
CAS No.: 83833-13-0
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-OWYFMNJBSA-N
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Description

1-Naphthyl alpha-D-mannopyranoside (C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic glycoside derivative where a 1-naphthyl group is linked to the anomeric carbon of α-D-mannopyranose. This compound serves as a critical tool in biochemistry and pharmaceutical research, primarily utilized as:

  • A derivatization reagent for HPLC analysis of amines and amino acids, enhancing detection sensitivity .
  • A probe for studying carbohydrate-protein interactions, particularly in biological systems involving mannose-binding lectins or enzymes .
  • A substrate in enzyme-based assays to investigate mannose metabolism pathways .

Its structural stability under normal conditions and solubility in organic solvents (e.g., DMSO, methanol) make it suitable for diverse experimental setups.

Properties

CAS No.

83833-13-0

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16+/m1/s1

InChI Key

CVAOQMBKGUKOIZ-OWYFMNJBSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Other CAS No.

83833-13-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-naphthyl alpha-D-mannopyranoside but exhibit distinct properties and applications:

6-Bromo-2-naphthyl alpha-D-mannopyranoside

  • Molecular Formula : C₁₆H₁₅BrO₆ (MW 405.2 g/mol)
  • Physical Properties : White to off-white solid, melting point 215–217°C, sparingly soluble in water but soluble in organic solvents .
  • Applications: Used in targeted studies of glycosylation disorders due to its stability and modified reactivity .

1-Naphthyl beta-D-glucopyranoside

  • Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)
  • Structural Contrast: The beta-configuration at the anomeric carbon and the glucose moiety (vs. mannose) result in distinct biological interactions.
  • Functional Role: Acts as an inhibitor of cytochrome P450 enzymes, impacting xenobiotic metabolism .
  • Applications: Less relevant to carbohydrate-protein interaction studies compared to its alpha-D-mannopyranoside counterpart .

2-Naphthyl beta-D-mannopyranoside

  • Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)
  • Key Differences :
    • The 2-naphthyl group alters steric and electronic interactions compared to the 1-naphthyl isomer, affecting binding specificity.
    • Applications: Primarily used in drug discovery for carbohydrate metabolism disorders , such as diabetes and lysosomal storage diseases .

Methyl 2,3,4-tri-O-acyl-α-D-mannopyranoside Derivatives

  • Examples: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (C₃₄H₅₀O₁₀, MW 642.8 g/mol) .
  • Structural Features: Long acyl chains (e.g., octanoyl, nonanoyl) enhance lipophilicity and antimicrobial activity.
  • Applications : Demonstrated antimicrobial and anticancer properties in vitro, with potency correlating to acyl chain length .

4-Aminophenyl alpha-D-mannopyranoside

  • Molecular Formula: C₁₂H₁₇NO₆ (MW 271.27 g/mol)
  • Functional Role: The 4-aminophenyl group enables conjugation with fluorescent tags or biotin, facilitating glycan array studies.
  • Applications : Used to probe glycosylation pathways in immune response modulation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound C₁₆H₁₈O₆ 306.31 Organic solvents HPLC derivatization, carbohydrate-protein interactions
6-Bromo-2-naphthyl α-D-mannopyr. C₁₆H₁₅BrO₆ 405.20 Organic solvents Glycosylation disorder research
1-Naphthyl beta-D-glucopyranoside C₁₆H₁₈O₆ 306.31 Organic solvents Cytochrome P450 inhibition
4-Aminophenyl α-D-mannopyranoside C₁₂H₁₇NO₆ 271.27 Water (limited) Glycan array studies
Methyl 2,3,4-tri-O-octanoyl deriv. C₃₄H₅₀O₁₀ 642.80 DMSO, chloroform Antimicrobial/anticancer agents

Research Findings and Functional Insights

  • Substituent Effects: Acyl chains (e.g., octanoyl) in methyl mannopyranosides enhance membrane permeability, improving antimicrobial efficacy against Gram-positive bacteria . Naphthyl positional isomers (1- vs. 2-) show divergent binding to lectins; 1-naphthyl derivatives exhibit higher affinity for concanavalin A .
  • Enzymatic Specificity: Methyl alpha-D-mannopyranoside binds concanavalin A at a site distinct from iodinated analogs, as shown by X-ray crystallography . this compound’s bulkier aromatic group may sterically hinder interactions with smaller binding pockets compared to phenyl derivatives .

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